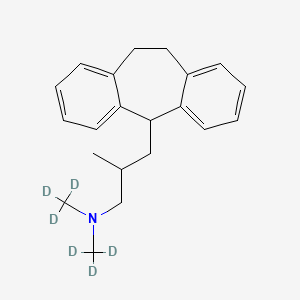

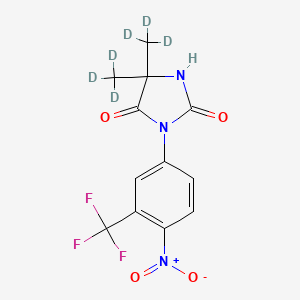

Butriptyline-d6

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Butriptyline-d6 is a deuterated form of butriptyline, a tricyclic antidepressant. The molecular formula of this compound is C21H21D6N, and it has a molecular weight of 299.48. This compound is primarily used in scientific research, particularly in the field of proteomics .

Métodos De Preparación

The preparation of butriptyline-d6 generally involves the synthesis of butriptyline followed by isotopic substitution with deuterium. This can be achieved by using deuterating agents or other compounds with an affinity for deuterium during the synthesis process . Specific synthetic routes and reaction conditions are detailed in specialized synthesis literature or professional laboratories.

Análisis De Reacciones Químicas

Butriptyline-d6, like its non-deuterated counterpart, undergoes various chemical reactions:

Oxidation: this compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can convert this compound into its reduced forms.

Aplicaciones Científicas De Investigación

Butriptyline-d6 is widely used in scientific research due to its stable isotope labeling. Its applications include:

Proteomics: Used as a biochemical tool for studying protein interactions and functions.

Metabolic Research: Helps in studying metabolic pathways in vivo safely.

Environmental Studies: Utilized in environmental research for tracking chemical pathways and transformations.

Clinical Diagnostics: Employed in clinical diagnostics for imaging and diagnosis

Mecanismo De Acción

Butriptyline-d6, like butriptyline, functions primarily as a tricyclic antidepressant. It acts by inhibiting the reuptake of neurotransmitters such as serotonin and norepinephrine, thereby increasing their levels in the synaptic cleft. This action is mediated through the sodium-dependent serotonin transporter and the norepinephrine transporter. Additionally, this compound exhibits antihistamine and anticholinergic effects, contributing to its overall pharmacological profile .

Comparación Con Compuestos Similares

Butriptyline-d6 is part of the tricyclic antidepressant class, specifically a dibenzocycloheptadiene. Similar compounds include:

Amitriptyline: Another tricyclic antidepressant with a similar structure but different side chain.

Nortriptyline: A metabolite of amitriptyline with similar pharmacological effects.

Protriptyline: Another tricyclic antidepressant with a similar core structure but different pharmacological properties

Propiedades

IUPAC Name |

2-methyl-3-(2-tricyclo[9.4.0.03,8]pentadeca-1(15),3,5,7,11,13-hexaenyl)-N,N-bis(trideuteriomethyl)propan-1-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H27N/c1-16(15-22(2)3)14-21-19-10-6-4-8-17(19)12-13-18-9-5-7-11-20(18)21/h4-11,16,21H,12-15H2,1-3H3/i2D3,3D3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ALELTFCQZDXAMQ-XERRXZQWSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC1C2=CC=CC=C2CCC3=CC=CC=C13)CN(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])N(CC(C)CC1C2=CC=CC=C2CCC3=CC=CC=C13)C([2H])([2H])[2H] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H27N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

299.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1H-Benzo[d]imidazole-5,6-diamine dihydrochloride](/img/structure/B563622.png)

![9-Hydroxymethyl-2H-dibenzo[cd,g]indazole-6-one](/img/structure/B563623.png)

![cis 5-Fluoro-1-[2-(hydroxymethyl)-1,3-oxathiolan-5-yl]-2,4(1H,3H)-pyrimidinedione-13C,15N2](/img/structure/B563633.png)

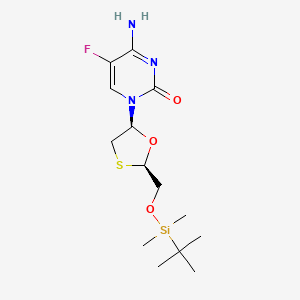

![cis-5-Fluoro-1-[2-[[[(1,1-dimethylethyl)dimethylsilyl]oxy]methyl]-1,3-oxathiolan-5-yl]-2,4(1H,3H)-pyrimidinedione-13C,15N2](/img/structure/B563636.png)